molecular formula C17H23BrO3 B1327858 Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate CAS No. 898776-90-4

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

Cat. No.: B1327858
CAS No.: 898776-90-4
M. Wt: 355.3 g/mol
InChI Key: UDSKLKVXELFLEF-UHFFFAOYSA-N
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Description

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a brominated aromatic ring and a long aliphatic chain with a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate can be achieved through a multi-step process involving the following key steps:

    Bromination of 4-methylacetophenone: The starting material, 4-methylacetophenone, is brominated using bromine in the presence of a suitable catalyst to yield 3-bromo-4-methylacetophenone.

    Formation of the Grignard Reagent: The brominated product is then reacted with magnesium in anhydrous ether to form the corresponding Grignard reagent.

    Addition to Ethyl 8-oxooctanoate: The Grignard reagent is added to ethyl 8-oxooctanoate under controlled conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the Grignard reaction to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

    Reduction: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

Major Products

    Nucleophilic Substitution: Products such as 3-amino-4-methylphenyl derivatives.

    Reduction: Ethyl 8-(3-bromo-4-methylphenyl)-8-hydroxyoctanoate.

    Oxidation: 3-bromo-4-carboxyphenyl derivatives.

Scientific Research Applications

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials or agrochemicals.

    Biological Studies: It can be used in studies to understand the interaction of brominated aromatic compounds with biological systems, potentially leading to the development of new drugs or diagnostic tools.

Mechanism of Action

The mechanism of action of Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and keto group could play crucial roles in binding to the active site of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 8-(4-methylphenyl)-8-oxooctanoate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Ethyl 8-(3-chloro-4-methylphenyl)-8-oxooctanoate: Contains a chlorine atom instead of bromine, which could affect its chemical properties and interactions.

    Ethyl 8-(3-bromo-4-ethylphenyl)-8-oxooctanoate: Has an ethyl group instead of a methyl group, potentially altering its steric and electronic properties.

Uniqueness

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is unique due to the presence of both a brominated aromatic ring and a long aliphatic chain with a keto group. This combination of structural features makes it a versatile intermediate in organic synthesis and a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSKLKVXELFLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645697
Record name Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898776-90-4
Record name Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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